molecular formula C12H7Cl3F3N3 B2788160 N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine CAS No. 956205-85-9

N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine

Cat. No.: B2788160
CAS No.: 956205-85-9
M. Wt: 356.55
InChI Key: OEJXFKPSQNIMME-PTXOJBNSSA-N
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Description

This compound is a Schiff base derivative featuring a pyrazole core substituted with chloro (Cl), methyl (CH₃), and trifluoromethyl (CF₃) groups. The 3,4-dichlorophenylamine moiety is linked via an imine bond to the pyrazole ring. Such structural motifs are common in agrochemicals and pharmaceuticals due to their bioactivity and stability . The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the dichlorophenyl group may contribute to pesticidal activity, as seen in analogs like propanil (N-(3,4-dichlorophenyl)propanamide) .

Properties

IUPAC Name

1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3F3N3/c1-21-11(15)7(10(20-21)12(16,17)18)5-19-6-2-3-8(13)9(14)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJXFKPSQNIMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C12H8Cl2F3N3C_{12}H_{8}Cl_{2}F_{3}N_{3}, and it features a complex structure that contributes to its biological activity. The presence of both chloro and trifluoromethyl groups enhances its chemical stability and biological interactions.

Structural Formula

\text{N E 5 chloro 1 methyl 3 trifluoromethyl 1H pyrazol 4 yl methylidene}-N-(3,4-dichlorophenyl)amine}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation.

Case Study: Inhibition of Proliferation
A study demonstrated that a related pyrazole compound inhibited the proliferation of thyroid cancer cells by reducing AKT phosphorylation, which is crucial for cell survival and growth . This suggests that similar mechanisms may be at play for the compound .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Research Findings: COX Inhibition
In vitro studies have shown that compounds with structural similarities can effectively inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This positions this compound as a potential candidate for treating inflammatory conditions .

Data Table: Biological Activity Summary

Activity Compound Effect Reference
AnticancerSimilar Pyrazole DerivativeInhibition of cell proliferation
Anti-inflammatoryVarious Pyrazole DerivativesCOX inhibition
AntimicrobialSubstituted PyrazolesEffective against bacterial strains

The biological activity of this compound is likely mediated through multiple pathways:

  • Kinase Inhibition : Similar compounds have been shown to inhibit p21-activated kinases (PAKs), which are involved in regulating cell motility and proliferation .
  • COX Enzyme Inhibition : The presence of functional groups allows for effective binding to COX enzymes, thereby reducing inflammation .
  • Antimicrobial Activity : The unique structural features may enhance binding to bacterial targets, leading to effective antimicrobial action .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
Target Compound Pyrazole 5-Cl, 1-CH₃, 3-CF₃ Imine, 3,4-dichlorophenyl Hypothetical herbicide/pesticide
N-(3,4-Dichlorophenyl) propanamide (Propanil) Anilide 3,4-Cl₂ Amide Herbicide
(E)-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine Pyrazole 5-Cl, 1-CH₃, 3-Ph Methoxyimine Unknown (structural analog)
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-1,3-dimethyl-pyrazolo[3,4-d]pyrimidin-4-amine Indazole-Pyrazolopyrimidine 3,4-Cl₂, CH₃ Amine Anticancer (hypothetical)

Key Observations:

  • Electron-Withdrawing Groups (Cl, CF₃): The trifluoromethyl and chloro groups in the target compound likely enhance electrophilic reactivity and resistance to oxidative degradation compared to non-halogenated analogs .
  • Dichlorophenyl Moiety: Shared with propanil, this group is associated with herbicidal activity by inhibiting photosynthesis in weeds .
  • Imine vs.

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Data for Selected Analogs (δ in ppm, J in Hz)

Compound ID ¹H NMR (Key Peaks) ¹³C NMR (Key Peaks)
3 (84% yield) δ 8.21 (s, 1H, NH), δ 7.65–7.58 (m, 3H, Ar-H) δ 155.2 (C=O), δ 142.3 (CF₃)
6 (48% yield) δ 7.92 (d, J=8.4 Hz, 2H, Ar-H), δ 3.45 (s, 3H, CH₃) δ 160.1 (C=N), δ 118.9 (C-Cl)
Target Compound* Hypothetical: δ 8.3 (s, 1H, CH=N), δ 7.4–7.2 (m, 3H, Ar-H) Hypothetical: δ 150.1 (C=N), δ 122.5 (C-Cl)

*Note: NMR data for the target compound is inferred based on structural analogs. The imine proton (CH=N) typically resonates near δ 8.3, while dichlorophenyl carbons appear at δ 120–130 .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis typically involves:

  • Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-diketones or via [3+2] cycloaddition reactions, followed by halogenation (e.g., chlorination) at specific positions .
  • Condensation Reaction : Formation of the Schiff base (imine) through reaction between the pyrazole aldehyde derivative and 3,4-dichloroaniline under acidic or neutral conditions, often using catalysts like acetic acid or molecular sieves .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures or recrystallization from ethanol .

Key Reagents :

StepReagents/ConditionsPurpose
HalogenationCl₂, SOCl₂Introduce chloro groups
CondensationAcetic acid, molecular sievesFacilitate imine formation

Q. Which spectroscopic and analytical techniques are critical for confirming structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify imine (C=N) bond formation (~8.5–9.5 ppm for ¹H; ~150–160 ppm for ¹³C) and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and selectivity?

Use Design of Experiments (DoE) to evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Statistically model interactions (e.g., higher temperatures may accelerate imine formation but risk side reactions) .
  • Case Study : A 2021 flow-chemistry study optimized diazomethane synthesis by adjusting residence time and reagent stoichiometry, achieving 85% yield .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

  • Mechanistic Studies : Compare binding affinities (e.g., SPR or ITC) with cellular uptake efficiency (e.g., LC-MS/MS quantification of intracellular concentrations) .
  • Metabolite Screening : Identify active/inactive metabolites via LC-HRMS to explain discrepancies between in vitro and in vivo results .

Q. What computational methods are used to predict electronic properties and structure-activity relationships (SAR)?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., electrophilicity of the trifluoromethyl group) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to guide SAR for antifungal or anticancer activity .

Q. What challenges arise in crystallographic analysis due to the compound’s structural features?

  • Crystallization Issues : The flexible imine bond and bulky substituents (e.g., trifluoromethyl) hinder crystal lattice formation. Use slow evaporation with mixed solvents (e.g., DCM/hexane) .
  • Disorder in X-ray Data : Partial occupancy of chlorine atoms or rotational disorder in the pyrazole ring requires refinement with constraints .

Data Contradiction Analysis

Q. How to address inconsistencies in reported LogP values?

  • Experimental Validation : Use shake-flask method with octanol/water partitioning and compare with HPLC-derived retention times .
  • Computational Cross-Check : Compare results from software (e.g., ChemAxon, ACD/Labs) with experimental data to identify outliers .

Methodological Tables

Q. Table 1: Common Oxidation/Reduction Agents in Synthesis

AgentApplicationExample in Synthesis
NaBH₄Selective reduction of intermediatesPyrazole aldehyde stabilization
KMnO₄Oxidation of alcohol intermediatesNot recommended due to over-oxidation risks

Q. Table 2: Key Analytical Parameters for NMR

ProtonChemical Shift (δ, ppm)Assignment
C=N-H8.5–9.5Imine proton
CF₃~110–120 (¹³C)Trifluoromethyl group

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